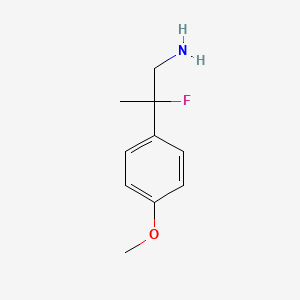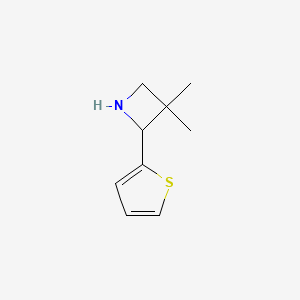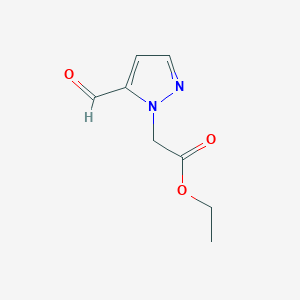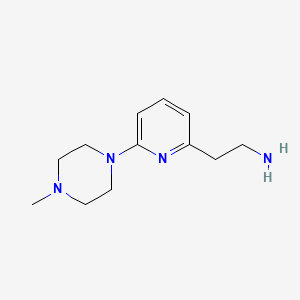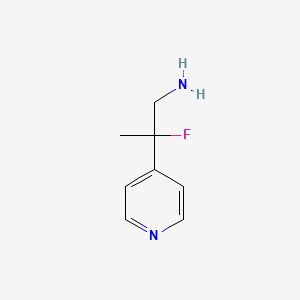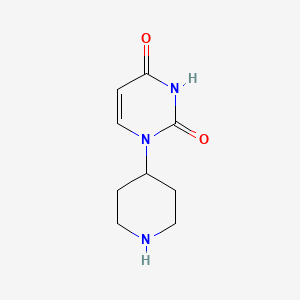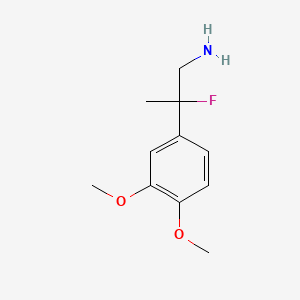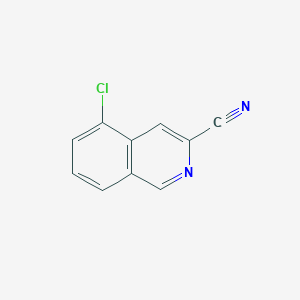
5-Chloroisoquinoline-3-carbonitrile
Vue d'ensemble
Description
5-Chloroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It has a molecular weight of 188.61 .
Synthesis Analysis
The synthesis of chloroquinoline-3-carbonitriles, including 5-Chloroisoquinoline-3-carbonitrile, involves various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Molecular Structure Analysis
The InChI code for 5-Chloroisoquinoline-3-carbonitrile is 1S/C10H5ClN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
Chloroquinoline-3-carbonitriles, including 5-Chloroisoquinoline-3-carbonitrile, have been used in the production of biologically active compounds . The reactions involve the chloro substituent at 2 or 4 and 2,4 positions, as well as the cyano substituent at 3 position .Physical And Chemical Properties Analysis
5-Chloroisoquinoline-3-carbonitrile is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-Chloroisoquinoline-3-carbonitrile and its derivatives are extensively studied for their synthetic versatility and chemical reactivity, making them valuable intermediates in organic synthesis. The compound serves as a precursor for a variety of chemical reactions aimed at producing biologically active molecules. A review by Mekheimer et al. (2019) provides a comprehensive overview of the synthesis methods and chemical reactions involving chloroquinoline-3-carbonitrile derivatives. The study categorizes reactions based on the reactivity of the chloro and cyano groups, highlighting their application in generating compounds with potential biological activities (Mekheimer, Al-Sheikh, Medrasi, Bahatheg, & Sadek, 2019).
Spectroscopic and Theoretical Analysis
Singh et al. (2017) synthesized a new fluorescent derivative containing the 5-chloroisoquinoline moiety, demonstrating its potential in optical materials. Through experimental and theoretical approaches, including density functional theory (DFT) calculations, they explored its structural, spectroscopic, and electronic properties. The compound exhibited notable nonlinear optical (NLO) properties and absorption-emission characteristics, suggesting its application in photophysical studies (Singh, Singh, & Khurana, 2017).
Antimicrobial Activity
Elkholy and Morsy (2006) investigated the reactivity of a tetrahydropyrimidoquinoline derivative towards various reagents, including dimethylformamide and carbon disulfide, leading to the synthesis of compounds tested for antimicrobial activity. This research highlights the potential use of 5-chloroisoquinoline-3-carbonitrile derivatives in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Optoelectronic and Charge Transport Properties
Irfan et al. (2020) conducted a study on hydroquinoline derivatives, including those derived from 5-chloroisoquinoline-3-carbonitrile, to assess their optoelectronic and charge transport properties. Their findings indicate these compounds as promising materials for multifunctional applications in the field of materials science, underscoring their efficient charge transport and optical properties (Irfan et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
Propriétés
IUPAC Name |
5-chloroisoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOSIRBRAOHJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N=C2)C#N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroisoquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



